Methyl (R)-(+)-3-bromo-2-methylpropionate
Overview
Description
Synthesis Analysis
The synthesis of Methyl (R)-(+)-3-bromo-2-methylpropionate and related compounds has been explored through various methods. For instance, the Reformatsky reaction with benzaldehyde has been used to study its reaction mechanism, yielding epimeric methyl 3-hydroxy-2-methyl-3-phenylpropionates with specific optical activities, supporting the hypothesis of the enolate anion mechanism (Matsumoto, Tanaka, & Fukui, 1971). Additionally, palladium-catalyzed reactions and hydroformylation-hydrogenation sequences have been employed to generate related compounds, demonstrating the compound's versatility in synthetic chemistry (Wakui et al., 2004); (García et al., 2006).
Molecular Structure Analysis
The molecular structure of Methyl (R)-(+)-3-bromo-2-methylpropionate has been analyzed using various techniques, including X-ray diffraction methods. These analyses provide insights into the compound's crystal structure and the interactions between molecules, such as hydrogen bonding patterns (Xing, 2010).
Scientific Research Applications
- Developing alternatives to methyl bromide for pest and pathogen control in various cropping systems (Schneider et al., 2003).
- Acting as an inhibitor of pyruvate dehydrogenase kinase, which affects blood lactate levels and muscle, kidney, liver, and heart tissue activities (Bebernitz et al., 2000).
- Identifying components of mixtures of fatty esters such as butyl esters and cetyl esters (Coutts & Midha, 1969).
- Synthesis of chiral oligoisoprenoid-like chains in highly methyl-branched natural products (Li & Piccirilli, 2013).
- As a precursor to potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
- In the enantioselective synthesis of α-substituted-β-amino acids (Gutierrez-Garcia et al., 2001).
- As an angiotensin converting enzyme (ACE) inhibitor for lowering blood pressure in hypertensive rats (Mcevoy, Lai, & Albright, 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2R)-3-bromo-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWNAVCXZSQYTA-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348999 | |
Record name | Methyl (2R)-3-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (R)-(+)-3-bromo-2-methylpropionate | |
CAS RN |
110556-33-7 | |
Record name | Methyl (2R)-3-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Methyl (R)-3-bromo-2-methyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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